molecular formula C11H20O2 B14153149 trans-9-Methyl-7-decenoic acid CAS No. 61229-05-8

trans-9-Methyl-7-decenoic acid

Cat. No.: B14153149
CAS No.: 61229-05-8
M. Wt: 184.27 g/mol
InChI Key: MAXWNMPBFJYJBB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-9-Methyl-7-decenoic acid: is a mono-unsaturated fatty acid with a ten-carbon chain and a double bond at the seventh position. This compound is relatively rare in nature and is part of the decenoic acid family, which includes various isomers with different positions and configurations of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-9-Methyl-7-decenoic acid can be synthesized through various methods, including olefin metathesis and biotransformation. Olefin metathesis involves the rearrangement of carbon-carbon double bonds in the presence of catalysts such as Grubbs’ catalysts. This method is commonly used for the synthesis of unsaturated fatty acids from vegetable oils and fatty acids .

Industrial Production Methods: Industrial production of this compound often involves the biotransformation of fatty acid methyl esters. This process utilizes microorganisms to convert methyl decanoate to the desired unsaturated fatty acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Trans-9-Methyl-7-decenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fatty acids.

    Substitution: The double bond allows for various substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Trans-9-Methyl-7-decenoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-9-Methyl-7-decenoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Trans-9-Methyl-7-decenoic acid is unique due to its specific position of the double bond and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61229-05-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E)-9-methyldec-7-enoic acid

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,13)/b8-6+

InChI Key

MAXWNMPBFJYJBB-SOFGYWHQSA-N

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)O

Canonical SMILES

CC(C)C=CCCCCCC(=O)O

Origin of Product

United States

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